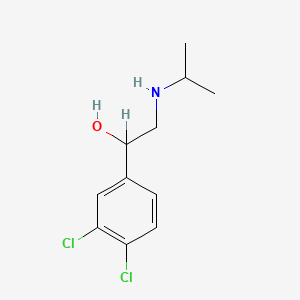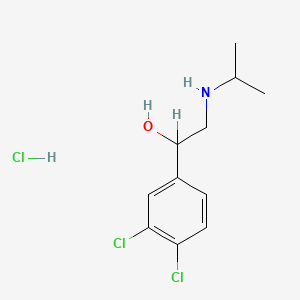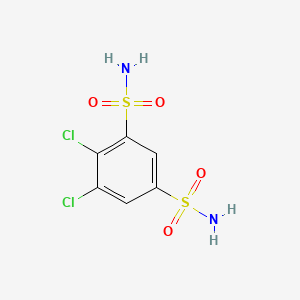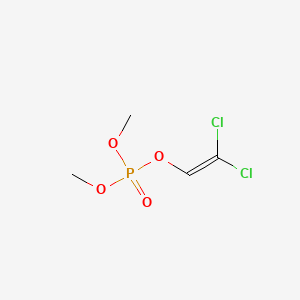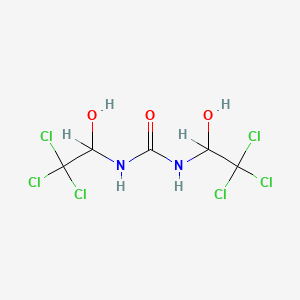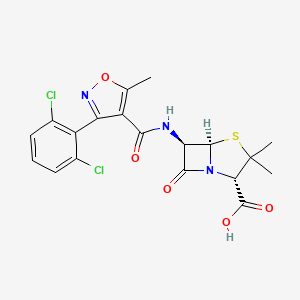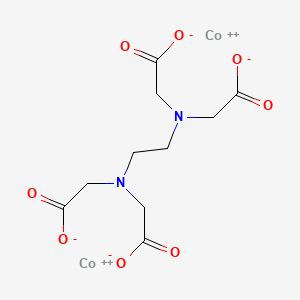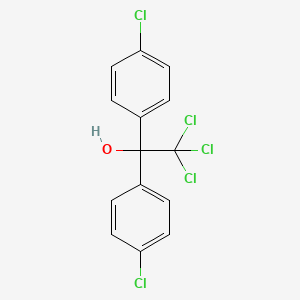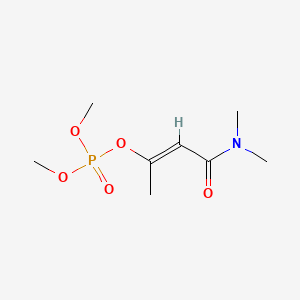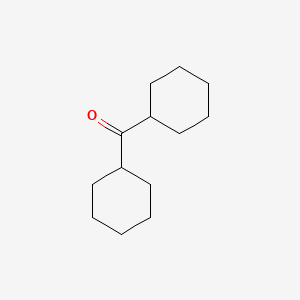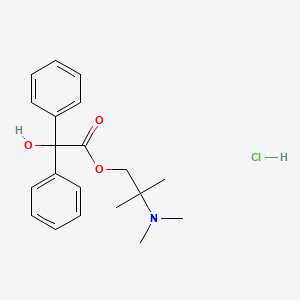
Difemerine hydrochloride
Overview
Description
Difemerine Hydrochloride is a pharmacological compound that has garnered attention for its potential therapeutic benefits. It is known chemically as [2-(dimethylamino)-2-methylpropyl] 2-hydroxy-2,2-diphenylacetate;hydrochloride . This compound is a small molecule with a molecular formula of C20H26ClNO3 and a molecular weight of 363.9 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Difemerine Hydrochloride involves the esterification of 2-hydroxy-2,2-diphenylacetic acid with 2-(dimethylamino)-2-methylpropanol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield. The final product is purified through crystallization and filtration techniques to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
Difemerine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium methoxide or potassium cyanide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Difemerine Hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The exact mechanism of action of Difemerine Hydrochloride is not fully understood. it is believed to exert its effects through direct antimuscarinic activity on M1, M2, and M3 receptors. This activity results in the inhibition of smooth muscle contractions, which is beneficial in treating conditions like visceral spasms .
Comparison with Similar Compounds
Similar Compounds
Difemerine Hydrochloride belongs to the class of organic compounds known as diphenylmethanes. Similar compounds include:
Diphenhydramine: An antihistamine used to treat allergies.
Dicyclomine: An antispasmodic used to treat irritable bowel syndrome.
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure and its unique pharmacological profile. Unlike diphenhydramine, which primarily acts as an antihistamine, this compound has a broader range of applications, including its potential use in treating nervous system disorders .
Properties
CAS No. |
70280-88-5 |
|---|---|
Molecular Formula |
C20H26ClNO3 |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
[1-(dimethylamino)-2-methylpropan-2-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C20H25NO3.ClH/c1-19(2,15-21(3)4)24-18(22)20(23,16-11-7-5-8-12-16)17-13-9-6-10-14-17;/h5-14,23H,15H2,1-4H3;1H |
InChI Key |
QRHDDSUGMIAILK-UHFFFAOYSA-N |
SMILES |
CC(C)(COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C.Cl |
Canonical SMILES |
CC(C)(CN(C)C)OC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
70280-88-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Difemerine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


